N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a promising candidate for various scientific research applications.
Mechanism of Action
Target of Action
N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound that has been identified as a potential inhibitor of certain protein kinases . Protein kinases are enzymes that play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . Therefore, they are considered as appealing targets for cancer treatment .
Mode of Action
The mode of action of this compound involves its interaction with these protein kinases. This compound mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction inhibits the activity of the kinases, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are involved in cell growth, differentiation, migration, and metabolism . The disruption of these pathways can lead to the inhibition of cell proliferation and the induction of apoptosis, which are desirable outcomes in the treatment of cancer .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This is achieved through the disruption of the signaling pathways regulated by the protein kinases that the compound targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with appropriate reagents under specific conditions.
Introduction of the sulfanyl group: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as ultrasonic-assisted synthesis and the use of specific catalysts can be employed to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidine core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also have a fused pyrimidine ring and show promising anticancer activity.
Uniqueness
N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity . The presence of the cyclohexyl group and the sulfanyl moiety contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
N-cyclohexyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c25-17(23-14-7-3-1-4-8-14)12-26-19-16-11-22-24(18(16)20-13-21-19)15-9-5-2-6-10-15/h2,5-6,9-11,13-14H,1,3-4,7-8,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHWPCHYPYQPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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